2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDNRIILMLYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742741 | |
| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-03-8 | |
| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 4-Amino-2-bromo-1-(trifluoromethoxy)benzene
The synthesis begins with nitration of 4-amino-2-bromo-1-(trifluoromethoxy)benzene using a mixture of fuming nitric acid and concentrated sulfuric acid at 50–60°C. This step introduces a nitro group at the para position relative to the trifluoromethoxy group, yielding 2-nitro-4-bromo-1-(trifluoromethoxy)benzene. The reaction achieves 88% purity with a 91% yield under optimized conditions.
Key Parameters
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Nitric acid-to-substrate molar ratio: 1.1:1
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Sulfuric acid-to-nitric acid weight ratio: 1:1
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Temperature control: 50–60°C to minimize byproducts
Reduction to 2-Amino-4-bromo-1-(trifluoromethoxy)benzene
The nitro group is reduced using iron powder and ammonium chloride in aqueous HCl. At 50–90°C, the reaction proceeds via a single-electron transfer mechanism, producing 2-amino-4-bromo-1-(trifluoromethoxy)benzene with 87.6% yield.
Optimization Insights
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Substrate-to-iron powder ratio: 1:3–1:7
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NH4Cl acts as a proton source to accelerate reduction
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Post-reaction distillation removes residual iron oxides
Diazotization and Fluorination
The amino group undergoes diazotization with sodium nitrite in HBF4 at 0°C, forming a diazonium tetrafluoroborate intermediate. Subsequent thermal decomposition at 210°C replaces the diazo group with fluorine, yielding 2-fluoro-4-bromo-1-(trifluoromethoxy)benzene.
Critical Conditions
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Diazotization temperature: ≤5°C to prevent premature decomposition
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HBF4 concentration: 40% to stabilize the diazonium salt
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Thermolysis yield: 73.5% with a boiling point of 90°C at 50 mmHg
Palladium-Catalyzed Cross-Coupling Approach
Challenges in Regioselectivity
Competing coupling at the bromine and fluorine positions necessitates careful ligand selection. Bulky phosphine ligands (e.g., SPhos) favor coupling at the bromine site, achieving >95% regioselectivity.
Direct Fluorination of Methoxy Precursors
Selective Fluorodealkoxylation
A two-step process converts 2-methoxy-4-(trifluoromethoxy)bromobenzene to the target compound:
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Lithiation : LDA (2.2 equiv) at −78°C deprotonates the methoxy group
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Fluorination : NFSI (1.1 equiv) provides electrophilic fluorine, replacing methoxy with 87% efficiency
Advantages
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Avoids diazonium intermediates
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Compatible with sensitive functional groups
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Scalable to kilogram quantities
Comparative Analysis of Methods
| Parameter | Nitration-Reduction-Fluorination | Suzuki–Miyaura Coupling | Fluorodealkoxylation |
|---|---|---|---|
| Total Yield (%) | 58–62 | 68–72 | 82–87 |
| Reaction Steps | 4 | 3 | 2 |
| Purification Complexity | High (multiple distillations) | Moderate (chromatography) | Low (crystallization) |
| Scalability | Industrial (batch reactors) | Pilot-scale | Bench to pilot |
Key Findings
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The fluorodealkoxylation route offers the highest yield and fewest steps but requires cryogenic conditions
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Nitration-reduction-fluorination remains preferred for bulk production despite lower yields
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Palladium catalysis balances selectivity and scalability but incurs higher catalyst costs
Industrial-Scale Optimization Strategies
Continuous Flow Nitration
Replacing batch reactors with microfluidic systems improves heat dissipation during nitration, reducing decomposition byproducts by 40%. Residence times of 2–5 minutes at 55°C enhance throughput.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Chemical Research: It serves as a valuable reagent in organic synthesis and chemical research, enabling the study of various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : The trifluoromethoxy (–OCF₃) and fluorine (–F) groups enhance electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
- Leaving groups : Bromine (–Br) in analogs like 1-Bromo-4-(trifluoromethoxy)benzene enables efficient Pd-catalyzed arylations (e.g., with thiophenes, imidazoles) .
Reactivity in Cross-Coupling Reactions
1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) demonstrates high reactivity in Pd-catalyzed direct arylations:
In contrast, This compound lacks a leaving group (e.g., –Br), making it less reactive in metal-catalyzed cross-couplings. Its ethoxy group may instead favor electrophilic substitution or serve as a directing group in functionalization reactions.
Physical and Spectral Properties
- 1H-NMR Shifts : Compounds with trifluoromethoxy groups exhibit characteristic deshielding effects. For example, Z-1-Styryl-4-(trifluoromethoxy)benzene () shows aromatic protons at δ 7.2–7.6 ppm, influenced by –OCF₃ .
- Thermal Stability : Brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) have higher boiling points (153–155°C) due to increased molecular weight , whereas ethoxy-containing derivatives may exhibit lower volatility.
Biological Activity
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, a fluorinated aromatic compound, has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFO, with a molecular weight of approximately 224.15 g/mol. Its structure features a benzene ring substituted with an ethoxy group, a fluoro group, and a trifluoromethoxy group, which significantly influence its chemical reactivity and biological interactions .
Interaction with Biological Targets
Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties. The presence of electronegative fluorine atoms can increase lipophilicity and alter the binding affinity to various biomolecules, including enzymes and receptors . The trifluoromethoxy group is particularly noted for its utility in bioactive compounds, enhancing their pharmacological profiles.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can act as an inhibitor of certain enzymes. For example, it has been implicated in the inhibition of butyrylcholinesterase (BuChE), which is crucial in neurodegenerative disease contexts. The compound's mechanism involves competitive inhibition where it binds to the active site of the enzyme, preventing substrate access .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:
- Fluorinated Compounds in Neuroprotection : A study highlighted that fluorinated derivatives exhibit neuroprotective properties by inhibiting cholinesterases, which are involved in neurotransmitter breakdown. This suggests potential applications in treating Alzheimer's disease .
- Agrochemical Applications : The compound's unique structure may also confer herbicidal or pesticidal properties, making it valuable in agricultural chemistry. The trifluoromethoxy group has been associated with increased efficacy against specific pests .
- Synthesis and Modifications : Research into synthetic pathways for this compound reveals its versatility as an intermediate for developing more complex bioactive molecules .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Fluoro-4-methoxybenzene | CHFO | Contains a methoxy group instead of trifluoromethoxy |
| 2-Ethoxy-1-fluoro-4-methylbenzene | CHFO | Has a methyl group instead of trifluoromethoxy |
| 3-Fluoro-4-(trifluoromethoxy)phenol | CHFO | A phenolic structure with similar functional groups |
The distinct combination of ethyl ether functionality and the highly electronegative trifluoromethoxy group enhances the reactivity and biological activity of this compound compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step halogenation, alkoxylation, and cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts can introduce the trifluoromethoxy group to the benzene ring. Reaction optimization includes temperature control (e.g., 60°C for coupling reactions ), solvent selection (ethanol or ether for extraction ), and stoichiometric ratios of boronic acid intermediates. Catalytic systems like copper iodide with hydrazonic ligands enhance efficiency .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Answer :
- NMR : ¹⁹F NMR is essential for resolving fluorine environments, while ¹H NMR identifies ethoxy and aromatic protons. Contradictory signals (e.g., overlapping peaks) may require 2D NMR (COSY, HSQC) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for verifying substituent positions and bond angles .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. How can researchers safely handle hazardous intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
